molecular formula C18H15ClFNO B1343414 (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-66-1

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1343414
M. Wt: 315.8 g/mol
InChI Key: QGJRABGLXQLQFE-UHFFFAOYSA-N
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Description

The compound (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that may have potential applications in medicinal chemistry due to the presence of a pyrrole moiety, which is often found in biologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their relevance in drug design and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with substituted aromatic compounds. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor began with a difluorinated hydroxyphenyl compound, which was further modified to introduce a pyrrole ring . Similarly, the synthesis of a pyrazole derivative involved several steps, including treatment with dichloromethyl methyl ether, a Grignard reaction, and oxidation, followed by reactions with ethyl trifluoroacetate and hydrazine . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the introduction of the pyrrole moiety and the subsequent attachment of the phenyl groups with the appropriate halogen substitutions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structural characterization of a side product in benzothiazinone synthesis was reported, which provides insights into the importance of accurate structural determination in the synthesis of complex organic molecules . This implies that similar techniques would be used to confirm the structure of (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, such as crystallography, NMR, and mass spectrometry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate that halogenated aromatic compounds can undergo various transformations. The bioisostere of an aldose reductase inhibitor showed considerable activity in an experimental glycation model, suggesting that the compound may also participate in biologically relevant chemical reactions . The synthesis of the pyrazole derivative also involved a series of chemical reactions that highlight the reactivity of such molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone are not provided, the properties of similar compounds can be inferred. The presence of halogen atoms suggests that the compound would have significant electronegativity, which could affect its solubility and reactivity. The pyrrole ring is known to contribute to the molecule's basicity and potential hydrogen bonding capabilities. The physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present on the aromatic rings.

Scientific Research Applications

Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Pyrrole Containing Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Methods of Application : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
  • Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJRABGLXQLQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643948
Record name (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-66-1
Record name Methanone, (3-chloro-5-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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